

4,6-Dichloroguaiacol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloroguaiacol

Cat. No.: B190118

[Get Quote](#)

In-Depth Technical Guide: 4,6-Dichloroguaiacol

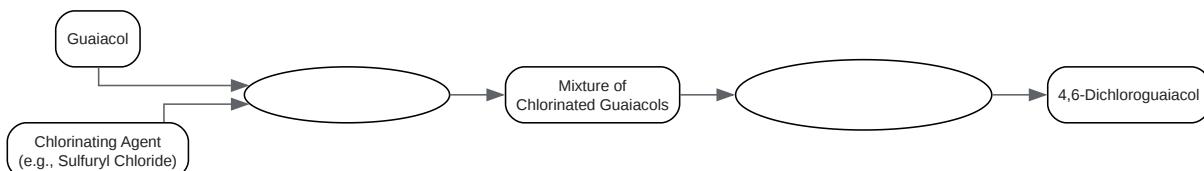
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-Dichloroguaiacol**, a chlorinated phenolic compound of interest in various scientific disciplines. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological activities, including its potential to induce DNA damage and its antifungal properties.

Core Chemical and Physical Properties

4,6-Dichloroguaiacol, with the CAS number 16766-31-7, is a chlorinated derivative of guaiacol. Its fundamental properties are summarized in the table below for easy reference.

Property	Value
CAS Number	16766-31-7
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂
Molecular Weight	193.03 g/mol
Synonyms	2,4-Dichloro-6-methoxyphenol


Synthesis and Analytical Methodologies

The synthesis of **4,6-Dichloroguaiacol** typically involves the chlorination of guaiacol. While specific, detailed protocols for the direct synthesis of the 4,6-isomer are not readily available in public literature, a general approach involves the controlled reaction of guaiacol with a chlorinating agent. The reaction often yields a mixture of chlorinated guaiacol isomers, necessitating purification steps to isolate the desired **4,6-Dichloroguaiacol**.

General Synthesis Approach: Chlorination of Guaiacol

A plausible synthetic route involves the reaction of guaiacol with a chlorinating agent such as sulfonyl chloride in the presence of a secondary amine catalyst. The reaction temperature and the molar ratio of the reactants are critical parameters to control the degree and position of chlorination.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4,6-Dichloroguaiacol**.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC/MS)

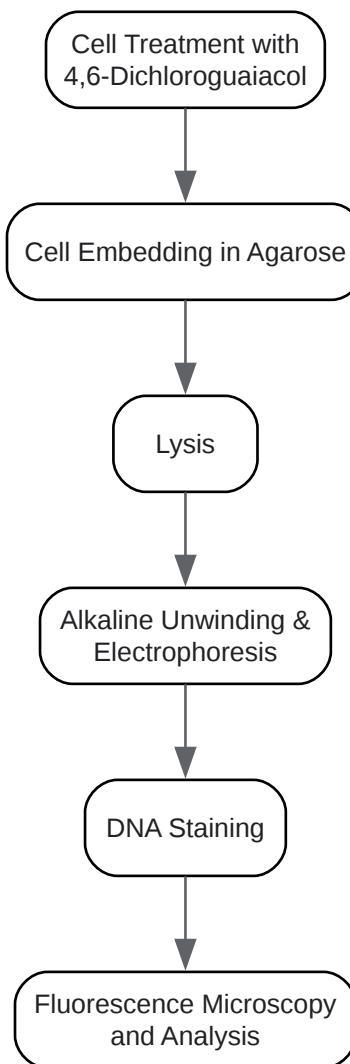
The detection and quantification of **4,6-Dichloroguaiacol** in various matrices, particularly environmental samples, are commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC/MS). This technique offers high sensitivity and specificity.

Parameter	Description
Instrumentation	Gas Chromatograph coupled to a Mass Spectrometer
Column	A non-polar or semi-polar capillary column is typically used.
Carrier Gas	Helium or Hydrogen
Injection Mode	Splitless or Pulsed Splitless
Detection Mode	Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Sample Preparation	Liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration.

Biological Activity and Experimental Protocols

4,6-Dichloroguaiacol has been noted for its biological activities, including its potential to cause DNA damage and exhibit antifungal properties.

DNA Damage Assessment: The Comet Assay


The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. While specific studies on **4,6-Dichloroguaiacol** using this assay are not detailed in the available literature, a general protocol for assessing DNA damage induced by a test compound is provided below.

Experimental Protocol: Alkaline Comet Assay

- Cell Treatment: Expose cultured cells to varying concentrations of **4,6-Dichloroguaiacol** for a defined period. Include positive and negative controls.
- Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

- Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

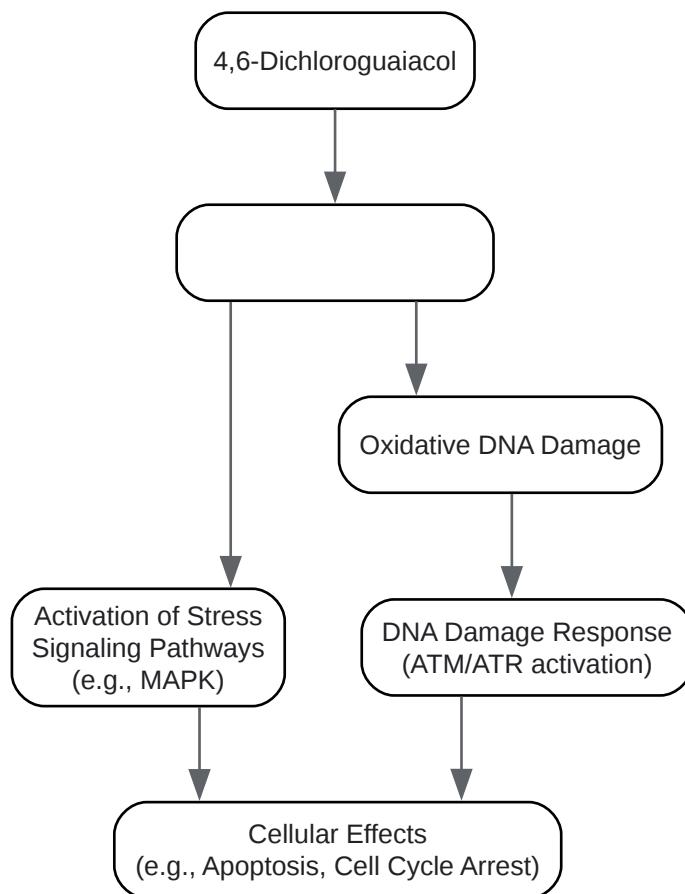
Logical Flow of the Comet Assay

[Click to download full resolution via product page](#)

Caption: Key steps in the Comet Assay for DNA damage assessment.

Antifungal Activity: Broth Microdilution Method

The antifungal potential of **4,6-Dichloroguaiacol** can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).


Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

- Preparation of Antifungal Agent: Prepare a stock solution of **4,6-Dichloroguaiacol** and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., *Candida albicans* or *Aspergillus fumigatus*).
- Inoculation: Add the fungal inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.
- MIC Determination: The MIC is determined as the lowest concentration of **4,6-Dichloroguaiacol** that visibly inhibits the growth of the fungus.

Signaling Pathways

The specific signaling pathways modulated by **4,6-Dichloroguaiacol** are not well-documented in publicly available research. However, as a chlorinated phenol, it is plausible that its biological effects, such as the induction of DNA damage, could be mediated through the generation of reactive oxygen species (ROS). Elevated ROS levels can activate stress-response signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, and can lead to oxidative DNA damage, triggering DNA damage response (DDR) pathways involving kinases like ATM and ATR. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by **4,6-Dichloroguaiacol**.

Hypothesized Signaling Cascade

[Click to download full resolution via product page](#)

Caption: A potential signaling pathway initiated by **4,6-Dichloroguaiacol**.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **4,6-Dichloroguaiacol**. The provided information on its properties and experimental methodologies is intended to support further investigation into its chemical and biological characteristics.

- To cite this document: BenchChem. [4,6-Dichloroguaiacol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190118#4-6-dichloroguaiacol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com